molecular formula C9H8N4O2 B1607659 (5-phenyl-2H-tetrazol-2-yl)acetic acid CAS No. 21743-68-0

(5-phenyl-2H-tetrazol-2-yl)acetic acid

Cat. No.: B1607659
CAS No.: 21743-68-0
M. Wt: 204.19 g/mol
InChI Key: HXVZLHXCUVJOAQ-UHFFFAOYSA-N
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Description

Contextualization within Tetrazole Chemistry and Bioisosteric Principles

The study of (5-phenyl-2H-tetrazol-2-yl)acetic acid is deeply rooted in the principles of tetrazole chemistry and the concept of bioisosterism. Tetrazoles are a significant class of heterocyclic compounds in pharmaceutical research, largely because the tetrazole ring is recognized as a bioisostere of the carboxylic acid functional group. nih.govnumberanalytics.combohrium.com Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making significant changes to the chemical structure. nih.gov

The tetrazole group, particularly the 5-substituted-1H-tetrazole, is often used as a metabolically stable substitute for a carboxylic acid. researchgate.net This is because the tetrazole ring has a pKa value similar to that of a carboxylic acid, meaning it can exist as an anion at physiological pH, mimicking the carboxylate anion. numberanalytics.comyoutube.com This substitution can lead to improvements in a molecule's pharmacokinetic profile, such as increased lipophilicity, enhanced metabolic stability, and better oral absorption. nih.govresearchgate.net The replacement of a carboxylic acid with a tetrazole can help overcome issues like rapid metabolism that can affect carboxylic acid-containing compounds. youtube.com

Significance of the 2-Substituted Tetrazole Moiety in Chemical and Biological Systems

While 5-substituted tetrazoles are primarily seen as carboxylic acid bioisosteres, the substitution pattern on the nitrogen atoms further defines their properties. acs.orgnih.gov The reactivity of the nitrogen atoms in the tetrazole ring allows for N-substitution reactions, which are crucial for synthesizing a variety of N-substituted tetrazoles for pharmaceutical research. numberanalytics.com The distinction between 1,5-disubstituted tetrazoles, which can act as cis-amide bond mimics, and 2,5-disubstituted tetrazoles is an important consideration in drug design. nih.govacs.org The specific geometry and electronic distribution of the 2-substituted tetrazole moiety in this compound dictates its potential as a building block for creating molecules with defined three-dimensional structures for specific applications.

Overview of Research Trajectories on this compound Derivatives

Research involving this compound has primarily focused on its use as a foundational scaffold for the synthesis of more elaborate molecules. Its chemical structure provides reactive sites for further modification, making it a versatile starting material.

One notable area of investigation involves using this compound as a core structure for developing inhibitors of histone acetyltransferases (HATs). bu.edu Specifically, it has been identified as an active scaffold for creating a library of inhibitors targeting the HAT protein TIP60. bu.edu The research aims to synthesize various derivatives to identify the most potent inhibitor. The synthetic strategy reported involves steps such as nucleophilic substitution on the tetrazole ring, followed by further chemical transformations to produce the final inhibitor molecules for biological evaluation. bu.edu

Furthermore, this compound serves as a key intermediate in the synthesis of other chemical entities. For instance, it can be converted into derivatives such as (5-phenyl-tetrazol-2-yl)-acetic acid hydrazide or 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid chloride. lookchem.com These derivatives are themselves valuable building blocks for creating a diverse range of organic compounds, including novel oxadiazole derivatives, which have been investigated for their own biological activities. lookchem.com This highlights the role of this compound as a versatile precursor in synthetic chemistry programs aimed at discovering new molecules. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-phenyltetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZLHXCUVJOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360177
Record name (5-Phenyl-2H-tetrazol-2-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60360177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-68-0
Record name (5-Phenyl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid
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Synthetic Methodologies and Strategic Derivatization of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid

Established Synthetic Routes for (5-phenyl-2H-tetrazol-2-yl)acetic Acid Scaffolds

Traditional synthetic strategies for this compound and its precursors primarily involve the alkylation of a pre-formed 5-phenyltetrazole ring, followed by transformations to yield the final carboxylic acid.

Base-Catalyzed Esterification Approaches

A common and direct method to obtain the ester precursor of this compound is through the base-catalyzed esterification of 5-phenyl-2H-1,2,3,4-tetrazole. In a typical procedure, 5-phenyl-2H-1,2,3,4-tetrazole is treated with a haloacetate ester, such as methyl 2-chloroacetate, in the presence of a base. researchgate.net The base facilitates the deprotonation of the tetrazole ring, generating a nucleophilic nitrogen that subsequently displaces the halide on the ester. This reaction typically yields the corresponding methyl (5-phenyl-2H-tetrazol-2-yl)acetate. One documented synthesis reports a yield of 73% for this conversion, resulting in a white crystalline solid. researchgate.net The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). researchgate.net

Saponification Pathways to the Free Acid

The conversion of the ester precursor, such as ethyl or methyl (5-phenyl-2H-tetrazol-2-yl)acetate, to the final this compound is readily achieved through saponification. This hydrolysis reaction is typically carried out using a strong base, like sodium hydroxide, in an alcoholic solvent system. The base catalyzes the hydrolysis of the ester functional group to a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the free carboxylic acid. This process is generally high-yielding and is a standard final step in the synthesis of the target compound. The formation of the carboxylic acid from the ester is an irreversible process under basic conditions, as the resulting carboxylate ion is deprotonated and thus, less electrophilic.

Alkylation Reactions of 5-Substituted Tetrazoles

The alkylation of 5-substituted tetrazoles, such as 5-phenyltetrazole, with alkyl halides is a foundational method for introducing the acetic acid side chain. The reaction of 5-phenyltetrazole with an ethyl haloacetate, for instance ethyl bromoacetate, in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF), is a key step. A significant challenge in this approach is controlling the regioselectivity of the alkylation. The tetrazole ring has two potential sites for N-alkylation (N1 and N2), leading to the formation of two constitutional isomers: (5-phenyl-1H-tetrazol-1-yl)acetic acid and this compound. The ratio of these isomers is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion of the base. rsc.orgresearchgate.net Generally, the 2,5-disubstituted tetrazole is the major product. rsc.org The differing electronic and steric environments of the N1 and N2 positions on the tetrazole ring dictate the preferred site of attack by the electrophile.

Interactive Data Table: Comparison of Established Synthetic Routes

Synthetic Step Reactants Key Reagents & Conditions Product Reported Yield Reference
Base-Catalyzed Esterification5-phenyl-2H-1,2,3,4-tetrazole, Methyl 2-chloroacetateBase (e.g., K₂CO₃), Solvent (e.g., DMF)Methyl (5-phenyl-2H-tetrazol-2-yl)acetate73% researchgate.net
SaponificationEthyl/Methyl (5-phenyl-2H-tetrazol-2-yl)acetateNaOH, Ethanol/Water, then HClThis compoundHighGeneral Knowledge
Alkylation5-phenyltetrazole, Ethyl bromoacetateNaH, THFMixture of ethyl (5-phenyl-1H-tetrazol-1-yl)acetate and ethyl (5-phenyl-2H-tetrazol-2-yl)acetateVariable rsc.org

Advanced Synthetic Approaches and Mechanistic Investigations

More contemporary synthetic strategies for tetrazole scaffolds often employ multicomponent reactions, which offer increased efficiency and molecular diversity. Furthermore, copper-catalyzed coupling reactions have emerged as powerful tools for the synthesis of various tetrazole analogs.

Multi-Component Reactions for Tetrazole Scaffolds

Multicomponent reactions (MCRs) provide a convergent and atom-economical pathway to complex molecules from simple starting materials in a single step. For the synthesis of tetrazole derivatives, the Ugi and Passerini reactions are particularly relevant. nih.govbeilstein-journals.orgresearchgate.net

The Ugi tetrazole reaction is a four-component reaction (4-CR) that typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃). nih.govresearchgate.net This reaction differs from the classic Ugi reaction in that the azide traps an intermediate nitrilium ion, leading to the formation of a 1,5-disubstituted tetrazole. acs.org The reaction is often performed in solvents like methanol (B129727) or 2,2,2-trifluoroethanol. acs.org

The Passerini tetrazole reaction , a three-component reaction (3-CR), involves an oxo component (aldehyde or ketone), an isocyanide, and hydrazoic acid (HN₃) or a surrogate like TMSN₃. beilstein-journals.orgnih.gov This reaction leads to the formation of α-hydroxy tetrazoles. nih.gov The use of safer azide sources like TMSN₃ has made these reactions more practical and appealing. nih.gov

These MCRs are valuable for rapidly generating libraries of tetrazole-containing compounds for screening purposes. However, the direct synthesis of this compound via these methods is not straightforward and often requires subsequent modifications.

Copper-Catalyzed Coupling Reactions in Analog Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have become a highly effective method for the N-arylation and N-alkylation of heterocycles, including tetrazoles. nih.gov This methodology is particularly useful for the synthesis of analogs of this compound where the phenyl group is substituted or replaced.

In a typical Chan-Lam coupling, a 5-substituted-1H-tetrazole reacts with a boronic acid in the presence of a copper catalyst, an oxidant (often oxygen from the air), and a base. This reaction generally shows a high regioselectivity for the formation of the 2,5-disubstituted tetrazole isomer. nih.gov A proposed mechanism involves the oxidation of a Cu(I) catalyst to Cu(II), which then forms a complex with the tetrazole anion. This Cu(II) complex undergoes a reaction with the boronic acid, leading to the formation of a Cu(III) intermediate, which then reductively eliminates to form the C-N bond and regenerate the Cu(I) catalyst. nih.gov The ability to use a wide range of boronic acids allows for the synthesis of a diverse array of analogs with different aryl or heteroaryl groups at the 5-position of the tetrazole ring.

Interactive Data Table: Advanced Synthetic Approaches

Reaction Type Key Components Catalyst/Reagents Product Type Key Features Reference
Ugi Tetrazole ReactionAldehyde, Amine, Isocyanide, AzideTMSN₃1,5-Disubstituted tetrazolesFour-component, high convergency nih.govresearchgate.netacs.org
Passerini Tetrazole ReactionOxo component, Isocyanide, AzideTMSN₃α-Hydroxy tetrazolesThree-component, forms functionalized tetrazoles beilstein-journals.orgnih.gov
Copper-Catalyzed Coupling5-Substituted-1H-tetrazole, Boronic acidCu(I) or Cu(II) salt, O₂2,5-Disubstituted tetrazolesHigh regioselectivity for N2-substitution nih.gov

Industrial-Scale Synthetic Considerations and Optimizations

While detailed process optimization and scale-up data for the industrial production of this compound are not extensively published in publicly available literature, the common laboratory-scale synthesis provides a basis for understanding potential industrial routes. The typical synthesis involves the N-alkylation of 5-phenyl-1H-tetrazole with an acetic acid synthon, such as methyl 2-chloroacetate, followed by hydrolysis of the resulting ester.

For large-scale production, several factors would need to be optimized to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Raw Material Sourcing and Cost: The availability and price of starting materials, primarily 5-phenyl-1H-tetrazole and the alkylating agent, are critical. 5-phenyl-1H-tetrazole is often prepared from benzonitrile (B105546) and an azide source, a reaction that requires careful handling of potentially hazardous reagents.

Solvent Selection and Recovery: The choice of solvent for the alkylation and hydrolysis steps would be crucial. Factors such as reaction efficiency, product solubility, ease of removal, and potential for recycling would need to be balanced. While dimethylformamide (DMF) is often used in laboratory settings, its high boiling point and potential for decomposition can be problematic on an industrial scale. Alternative, more environmentally benign, and easily recoverable solvents would likely be explored.

Reaction Conditions: Optimization of reaction temperature, concentration, and reaction time is essential to maximize yield and minimize the formation of byproducts. The N-alkylation of tetrazoles can lead to the formation of regioisomers (N1 and N2 substitution), and controlling the reaction conditions is vital to ensure the selective formation of the desired N2-substituted product.

Work-up and Purification: Developing an efficient and scalable work-up and purification protocol is paramount. This would involve moving away from laboratory techniques like column chromatography towards industrial methods such as crystallization or reactive extraction to isolate the final product in high purity.

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing and treating waste streams generated during the synthesis and purification steps.

Chemical Functionalization and Novel Derivative Synthesis

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new biological activities. The primary points of functionalization are the carboxylic acid group and the methylene (B1212753) bridge of the acetic acid side chain.

Synthesis of N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides

A significant derivatization strategy involves the conversion of the carboxylic acid to an acetohydrazide, which can then be further acylated to form N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. This class of compounds has been investigated for its biological potential.

The synthesis is a two-step process:

Formation of the Acetohydrazide: this compound is first converted to its methyl or ethyl ester, for example, by reaction with methyl 2-chloroacetate. This ester is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol to yield 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This reaction is typically efficient, with high yields reported.

Acylation/Aroylation: The resulting acetohydrazide is then reacted with a variety of acyl or aroyl chlorides in the presence of a base, such as triethylamine, in an anhydrous solvent like DMF. This leads to the formation of the corresponding N-acyl/aroyl acetohydrazide derivatives. A range of these compounds has been synthesized, incorporating different aromatic and heterocyclic moieties.

Acyl/Aroyl ChlorideResulting DerivativeReference
Benzoyl chlorideN'-benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
4-Nitrobenzoyl chlorideN'-(4-nitrobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
2-Chlorobenzoyl chlorideN'-(2-chlorobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
3,5-Dimethoxybenzoyl chlorideN'-(3,5-dimethoxybenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Thiophene-2-carbonyl chlorideN'-(thiophene-2-carbonyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Acetyl chlorideN'-acetyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Utilization of (5-phenyl-2H-tetrazol-2-yl)acetyl Chloride as a Key Reagent

For direct acylation reactions, (5-phenyl-2H-tetrazol-2-yl)acetyl chloride is a valuable and reactive intermediate. This acid chloride can be readily prepared from this compound by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The highly electrophilic nature of the acetyl chloride allows it to react with a wide range of nucleophiles to form various derivatives. For example, it can be used to acylate amines, alcohols, and other nucleophilic species, providing a direct route to amides, esters, and other derivatives of this compound. The reaction of the acetyl chloride with the acetohydrazide, as mentioned in the previous section, is a key step in the synthesis of the N-acyl/aroyl acetohydrazides.

Strategies for Modifying the Acetic Acid Side Chain

Beyond derivatization of the carboxyl group, the acetic acid side chain itself can be modified, particularly at the α-carbon (the methylene group). This allows for the introduction of various substituents, leading to α-substituted this compound derivatives.

One documented strategy involves the alkylation of the corresponding ester. For instance, the synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid has been reported. This suggests a pathway where the ethyl ester of this compound is deprotonated at the α-carbon with a suitable base to form an enolate, which is then reacted with an alkyl halide (e.g., decyl bromide) to introduce the alkyl group. Subsequent hydrolysis of the ester yields the α-alkylated acetic acid.

Another potential modification is the introduction of a fluorine atom at the α-position. The synthesis of 2-dodecyl-α-fluoro-α-phenyl-2H-tetrazole-5-acetic acid, ethyl ester has been described, starting from the corresponding α-hydroxy ester and using a fluorinating agent like diethylaminosulfur trifluoride (DAST). While this example has a different substituent at the 5-position of the tetrazole ring, the methodology demonstrates the feasibility of α-fluorination on a similar scaffold.

Modification StrategyReagentsResulting Derivative StructureReference
α-AlkylationBase, Alkyl Halideα-Alkyl-(5-phenyl-2H-tetrazol-2-yl)acetic acid
α-FluorinationDiethylaminosulfur trifluoride (DAST)α-Fluoro-(5-phenyl-2H-tetrazol-2-yl)acetic acid derivative

These strategies for modifying the acetic acid side chain expand the structural diversity of accessible derivatives, offering the potential to fine-tune the physicochemical and biological properties of the parent compound.

Molecular Structure, Tautomerism, and Conformational Dynamics Studies

Tautomeric Equilibria in 5-Phenyltetrazole Derivatives and the Preference for 2H-Forms

For 5-substituted tetrazoles, two primary prototropic tautomers can exist: the 1H- and 2H-forms. The position of this equilibrium is a critical aspect of their chemistry, influenced by the nature of the substituent at the C5 position, the solvent, and the physical state.

Experimental studies provide definitive evidence for the tautomeric state of these compounds. For derivatives of (5-phenyl-2H-tetrazol-2-yl)acetic acid, single-crystal X-ray diffraction is a powerful tool. A study on the closely related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester confirmed that it crystallizes exclusively as the 2-tautomeric form. unlp.edu.ar This preference for the 2H-isomer in the solid state is a significant finding.

Nuclear Magnetic Resonance (NMR) spectroscopy is also instrumental in distinguishing between tautomers in solution. A notable difference is observed in the ¹³C NMR chemical shifts for the tetrazole ring carbon. For instance, the chemical shift for the ring carbon in 2-methyl-5-phenyltetrazole is approximately 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is about 154.2 ppm. mdpi.com This distinct ~10 ppm difference serves as a reliable marker for identifying the N-substituted position. Spectroscopic data from the synthesis of 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide and its precursors are consistent with the formation of the 2H-isomer. tubitak.gov.trresearchgate.net

Quantum chemical calculations consistently support the experimental observation that the 2H-tautomer is the more stable form for 5-phenyltetrazole derivatives. unlp.edu.arresearchgate.net Density Functional Theory (DFT) calculations, such as those at the B3LYP/6-31G* level, have been used to compute the energies of both 1H- and 2H-neutral tautomers of various 5-substituted tetrazoles. researchgate.net These studies indicate that for most simple tetrazole-based molecules, including those with a phenyl substituent, the 2H-tautomer is energetically favored over the 1H-form in the gas phase. researchgate.net

Conformational Analysis of this compound Derivatives

Theoretical calculations of the potential energy surface (PES) are crucial for understanding the rotational isomerism in these molecules. For the methyl ester derivative, a scan of the potential energy surface revealed two nearly isoenergetic conformations, which are located at minima on the PES. unlp.edu.ar These conformers, syn and anti, differ in the orientation of the carbonyl group with respect to the tetrazole ring, with a minimal energy difference between them. unlp.edu.ar

Studies on the parent compound, (tetrazol-5-yl)-acetic acid (TAA), have also involved detailed PES calculations, identifying multiple unique minima for both 1H and 2H tautomers. nih.gov These analyses show that conformers with a cis O=C-O-H arrangement are often separated by low energy barriers, allowing them to easily interconvert and collapse to the most stable form. nih.gov

The substituents on the tetrazole ring and the acetic acid moiety significantly influence the molecule's preferred conformation. In the solid state, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester adopts a conformation where the phenyl and tetrazole rings are nearly coplanar, while the plane of the acetate (B1210297) group is oriented perpendicularly to the tetrazole ring. unlp.edu.ar The relevant torsion angle N3–N2–C1–C2 that defines this perpendicular arrangement is 89.9(2)°. unlp.edu.ar

This perpendicular orientation contrasts with the structure of other tetrazole acetic acids. For example, in (tetrazol-5-yl)acetic acid, the carboxylic group is nearly coplanar with the tetrazole ring, a conformation favored by an intramolecular hydrogen bond between the carboxylic acid and the 1-H of the tetrazole moiety. unlp.edu.ar Similarly, in 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the dihedral angle between the carboxyl group and the tetrazole ring is 82.25°, showing a significant, but not perfectly perpendicular, twist. nih.gov The coplanarity of the phenyl and tetrazole rings in the title compound's derivatives suggests a stabilizing electronic interaction between these two aromatic systems. unlp.edu.ar

Solid-State and Solution-Phase Structural Elucidation

The definitive structure of these molecules is elucidated through a combination of solid-state analysis and solution-phase studies. Single-crystal X-ray diffraction of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester provided unambiguous proof of its solid-state structure. unlp.edu.ar The compound crystallizes in the monoclinic space group P2₁/c, confirming the 2H-tautomeric form and the specific conformational arrangement of its constituent parts. unlp.edu.ar Key structural parameters, including bond lengths and angles, have been precisely determined through this method.

In solution, techniques like ¹H and ¹³C NMR spectroscopy are used to confirm the structure. tubitak.gov.trresearchgate.net The characterization of the methyl ester precursor showed distinct signals for the methylene (B1212753) and methyl protons of the acetate group, as well as the aromatic protons of the phenyl ring, confirming the successful synthesis of the 2-substituted isomer. researchgate.net

Parameter Value Source
Compound (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester unlp.edu.ar
Crystal System Monoclinic unlp.edu.ar
Space Group P2₁/c unlp.edu.ar
a (Å) 10.0630(14) unlp.edu.ar
b (Å) 8.2879(11) unlp.edu.ar
c (Å) 12.8375(18) unlp.edu.ar
β (°) 105.546(3) unlp.edu.ar
Volume (ų) 1031.5(2) unlp.edu.ar
Z 4 unlp.edu.ar
Phenyl-Tetrazole Dihedral Angle (°) 3.89(8) unlp.edu.ar
Torsion Angle N3–N2–C1–C2 (°) 89.9(2) unlp.edu.ar
Table 1: Crystallographic Data for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester.

X-ray Diffraction Analysis of Related Structures

A pivotal study on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester , the methyl ester of the title compound, determined its crystal structure. The compound crystallizes in the monoclinic space group P21/c. mdpi.com A significant finding from this analysis is the near co-planarity of the tetrazole and phenyl rings. However, the acetate group is oriented almost perpendicularly to this plane. mdpi.com This perpendicular arrangement is a notable conformational feature.

Further comparative data can be drawn from other 2,5-disubstituted tetrazole derivatives. For instance, the crystal structure of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine also shows a nearly planar arrangement between the phenyl and tetrazole rings. mdpi.com In this case, the torsion angle between the two rings is approximately 180 degrees, and the angle between the planes of the tetrazole and pyridine (B92270) rings is about 11 degrees. mdpi.com

In contrast, the crystal structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid reveals a different conformational preference for the acetic acid moiety. In this molecule, the dihedral angle between the tetrazole ring and the carboxyl group is 82.25 (14)°. nih.gov This pronounced twist contrasts with the near co-planarity observed in (tetrazol-5-yl)acetic acid, where an intramolecular hydrogen bond between the carboxylic group and the 1-H tetrazole moiety is thought to favor a planar conformation. mdpi.com

The table below summarizes key crystallographic data for these related structures, offering a predictive framework for the geometry of this compound.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Tetrazole-Substituent)Reference
(5-phenyl-tetrazol-2-yl)-acetic acid methyl esterMonoclinicP21/c10.0630(14)8.2879(11)12.8375(18)105.546(3)~90° (acetate group) mdpi.com
3-(5-phenyl-2H-tetrazol-2-yl)pyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified~11° (pyridine ring) mdpi.com
2-(5-Amino-2H-tetrazol-2-yl)acetic acidMonoclinicP2/c18.381 (4)4.4429 (9)14.846 (3)90.850 (3)82.25 (14)° (carboxyl group) nih.gov

Spectroscopic Signatures for Conformational Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for elucidating the conformational and tautomeric properties of tetrazole derivatives.

NMR Spectroscopy is instrumental in distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers. A general observation is that the chemical shift of the carbon atom in the tetrazole ring (C5) differs by approximately 10 ppm between the two tautomers. For example, in 2-methyl-5-phenyltetrazole, the C5 signal appears at δ = 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is found at δ = 154.2 ppm. mdpi.com This significant difference provides a clear diagnostic tool. For the methyl ester of the title compound, the 13C NMR spectrum shows the tetrazole ring carbon at 164.9 ppm, confirming the 2,5-disubstitution pattern. mdpi.com The protons of the phenyl group in related structures typically appear as multiplets in the aromatic region of the 1H NMR spectrum. mdpi.com

Vibrational Spectroscopy (IR) offers detailed information about the bonding and conformational state of the molecule. In the study of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, key IR absorption bands were assigned with the aid of quantum chemical calculations. mdpi.com The characteristic vibrational modes include:

Functional GroupWavenumber (cm⁻¹)Vibrational ModeReference
C=O (ester)1756Stretching mdpi.com
C=N (tetrazole)1606Stretching mdpi.com
Ar-C=C1547Aromatic ring stretching mdpi.com
N=N-N1281Tetrazole ring stretching mdpi.com
Ar-C-H3067Aromatic C-H stretching mdpi.com

These spectroscopic signatures, when compared with theoretical calculations, allow for a detailed assignment of the molecule's conformation in different environments. For (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, both syn and anti conformations, referring to the orientation of the C=O group relative to the tetrazole ring, were found to be nearly isoenergetic. mdpi.com It is plausible that the carboxylic acid of the title compound would exhibit similar spectroscopic characteristics, with shifts in the C=O and O-H vibrational frequencies reflecting the change from an ester to a carboxylic acid and the potential for hydrogen bonding.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Isomer Differentiation

NMR spectroscopy is a cornerstone for determining the precise connectivity of atoms in a molecule. The differentiation between the 1,5- and 2,5-disubstituted tetrazole isomers is a critical aspect that is definitively resolved by NMR.

In the ¹H NMR spectrum of (5-phenyl-2H-tetrazol-2-yl)acetic acid, the protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. Based on analyses of closely related compounds like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine and 5-phenyl-1H-tetrazole, these signals are expected between δ 7.57 and 8.22 ppm. mdpi.comgrowingscience.com The protons in the ortho position of the phenyl ring are generally shifted downfield compared to the meta and para protons due to the electronic effects of the tetrazole ring.

A key feature in the ¹H NMR spectrum that confirms the structure is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety. This signal is anticipated to appear in the range of δ 5.7 to 5.8 ppm, as observed in derivatives like N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. tubitak.gov.tr The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet, typically at a chemical shift greater than 10 ppm, and its position can be concentration-dependent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Interactive data table. Click on headers to sort.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl Protons 7.5 - 8.2 Multiplet Chemical shifts are influenced by the tetrazole ring's electronic effects.
Methylene (-CH₂-) ~ 5.7 Singlet Confirms the presence of the acetic acid side chain attached to the tetrazole nitrogen.

¹³C NMR spectroscopy is particularly powerful for distinguishing between the 2,5- and 1,5-isomers of substituted tetrazoles. The chemical shift of the carbon atom within the tetrazole ring (C5) is highly diagnostic. For 2,5-disubstituted tetrazoles, this carbon signal typically appears significantly downfield compared to the corresponding 1,5-isomer. mdpi.com

In the case of 2-methyl-5-phenyl-2H-tetrazole, the tetrazole carbon resonates at δ 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is found at δ 154.2 ppm. mdpi.com Studies on derivatives such as N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides have reported the tetrazole ring carbon at δ 164.19 ppm, confirming the 2,5-disubstitution pattern. tubitak.gov.tr Therefore, for this compound, the C5 carbon of the tetrazole ring is expected to have a chemical shift of approximately 164 ppm. Other signals in the spectrum would include those for the phenyl carbons and the carbons of the acetic acid group (methylene and carbonyl).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of molecular systems. For derivatives of 5-phenyl-tetrazole, calculations are often performed using the B3LYP hybrid functional combined with Pople-style basis sets, such as 6-311++G(d,p), which includes diffuse and polarization functions for both hydrogen and heavier atoms. unlp.edu.ar

The optimization of the molecular geometry of (5-phenyl-2H-tetrazol-2-yl)acetic acid and its tautomers is the first step in theoretical analysis. For the related methyl ester, geometry optimizations have been carried out at the B3LYP/6-311++G(d,p) level of theory. unlp.edu.ar These calculations reveal that in the 2-tautomer of the methyl ester, the tetrazole and phenyl rings are coplanar, while the acetate (B1210297) group is oriented perpendicularly to this plane. unlp.edu.arnih.gov In contrast, for the parent (tetrazol-5-yl)acetic acid, the carboxylic group is nearly coplanar with the tetrazole ring, a conformation favored by an intramolecular hydrogen bond between the carboxylic group and the 1-H tetrazole moiety. unlp.edu.ar For this compound, the orientation of the carboxylic acid group relative to the tetrazole ring would be a key conformational feature.

Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, are crucial for confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. For the methyl ester, calculated vibrational frequencies have been compared with experimental data, showing good agreement. unlp.edu.ar For instance, the characteristic C=O stretching vibration is a sensitive probe of the molecular conformation. unlp.edu.ar

A comparison of selected experimental and calculated vibrational frequencies for the related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester is presented below.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=O Stretch17561760
C=N Stretch1606-
Ar-C=C Stretch1547-
N=N-N Stretch1281-
Data for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. unlp.edu.ar

Theoretical methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. pnrjournal.comresearchgate.net For the methyl ester of this compound, ¹H and ¹³C NMR spectra have been recorded in DMSO. unlp.edu.ar The experimental chemical shifts can be compared with calculated values to confirm structural assignments. For example, the chemical shift of the tetrazole ring carbon is a key indicator of the substitution pattern. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-Vis absorption spectra. researchgate.netsci-hub.se TD-DFT calculations on related tetrazole derivatives have been shown to reproduce experimental spectra with good accuracy. researchgate.netresearchgate.net The calculations can identify the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are affected by the molecular structure and solvent. sci-hub.se

Quantum Chemical Analysis of Tautomeric and Conformational Preferences

This compound can exist as different tautomers and conformers. Quantum chemical calculations are essential for determining the relative stabilities of these isomers and the energy barriers for their interconversion.

The substitution of the acetic acid group can occur at either the N1 or N2 position of the tetrazole ring, leading to the 1- and 2-tautomers, respectively. Computational studies on the methyl ester have shown that the 1-tautomer is the most stable form in the gas phase. unlp.edu.ar The potential energy surface can be explored by calculating the energy as a function of key dihedral angles, for example, the rotation around the bond connecting the acetic acid group to the tetrazole ring. This allows for the identification of stable conformers (energy minima) and transition states for conformational changes. For the methyl ester, both syn and anti conformations (referring to the orientation of the carbonyl group) have been identified as minima on the potential energy surface, with a small energy difference between them. unlp.edu.ar

The tautomeric and conformational equilibria of tetrazole derivatives are known to be sensitive to the solvent environment. unlp.edu.ar The effect of the solvent can be incorporated into quantum chemical calculations using implicit solvent models such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) or the Conductor-like Polarizable Continuum Model (CPCM). These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on related systems have shown that the polarity of the solvent can significantly influence the relative stabilities of tautomers. researchgate.net For instance, in polar solvents, tautomers with a larger dipole moment are generally more stabilized. For substituted adenines, a related nitrogen-containing heterocyclic system, solvent effects have been shown to alter tautomeric preferences.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules in terms of localized bonds and lone pairs, and for quantifying electronic delocalization (hyperconjugation). For the methyl ester of this compound, NBO analysis has been performed to investigate the electronic interactions that contribute to its stability and conformational preferences. unlp.edu.arnih.gov

A summary of key NBO interactions for the related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester is provided in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
lpp(N2)π(N3-N4)High
lpp(N2)π(N1-C5)High
Qualitative representation of NBO analysis results for the methyl ester. unlp.edu.arnih.gov

Theoretical Studies of Reaction Mechanisms and Energetics

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. For tetrazole derivatives, these studies often focus on the stability of various isomers and the energy landscapes of their decomposition and transformation pathways. While specific computational studies exclusively targeting the thermal and photochemical decomposition of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related compounds.

The thermal behavior of 2,5-disubstituted tetrazoles is a subject of significant interest, particularly due to their potential as high-energy materials. Theoretical studies on analogous compounds suggest that the thermal decomposition of this compound would likely proceed through the cleavage of the tetrazole ring. A prominent pathway for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of dinitrogen (N₂). This process leads to the formation of a highly reactive intermediate known as a nitrilimine. mdpi.com

The thermal degradation of a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has been observed to occur at 142.5 °C, indicating the inherent thermal lability of the 2,5-disubstituted tetrazole ring system. mdpi.com The decomposition is characterized as an exothermic process. mdpi.com In the mass spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the loss of nitrogen from the molecular ion to form a stable conjugated structure is a notable fragmentation pattern. mdpi.com

While specific activation energies for the thermal decomposition of this compound have not been reported, studies on the hydrolysis of its methyl ester have provided some energetic data for related reactions. For instance, the activation energy for the gas-phase alkaline hydrolysis of the methyl ester, proceeding through a hydrogen-bonded intermediate, was calculated to be 8.7 kcal/mol at the MP2/6-31+G**//RHF/6-31G level of theory. researchgate.net It is important to note that this value pertains to hydrolysis and not thermal decomposition.

To provide a comparative perspective, the following table presents data on the thermal decomposition of related tetrazole compounds, which can offer an approximation of the expected behavior of this compound.

CompoundDecomposition Temperature (°C)Key Observations
3-(5-phenyl-2H-tetrazol-2-yl)pyridine 142.5Exothermic degradation with N₂ elimination. mdpi.com
(5-phenyl-tetrazol-2-yl)-acetic acid methyl ester Not ReportedFocus of theoretical studies was on hydrolysis, not thermal decomposition. researchgate.netconicet.gov.ar

This table is generated based on available data for analogous compounds and serves as a predictive framework in the absence of direct experimental or computational data for this compound.

The photochemistry of tetrazole derivatives is another area where computational studies offer significant predictive power. The general consensus from studies on related compounds is that photochemical excitation of the tetrazole ring can lead to the extrusion of a nitrogen molecule, similar to the thermal pathway. However, the resulting intermediates and final products can be diverse and are highly dependent on the substituents and the reaction medium.

Theoretical investigations into the photochemistry of tetrazoles often explore the potential energy surfaces of excited states to map out the most probable reaction pathways. For 2,5-disubstituted tetrazoles, photoirradiation can lead to the formation of nitrilimines, which can then undergo various subsequent reactions, including cyclization or reactions with solvent molecules.

While a specific photochemical study on this compound is not available, theoretical work on other tetrazole derivatives provides a basis for predicting its behavior. The UV-Vis absorption spectrum of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, was calculated using the TD-SCF approach with the DFT B3LYP functional, showing good agreement with experimental data. mdpi.com This indicates that computational methods can reliably predict the electronic transitions that initiate photochemical processes.

Based on the known photochemistry of tetrazoles, the predicted photochemical transformation of this compound would likely involve the following steps:

Excitation: Absorption of UV light promotes the molecule to an excited electronic state.

Nitrogen Extrusion: The excited molecule undergoes cleavage of the tetrazole ring, releasing a molecule of N₂.

Intermediate Formation: A phenyl-substituted nitrilimine with an acetic acid moiety is formed as a key intermediate.

Product Formation: The subsequent fate of the nitrilimine would depend on the reaction conditions. It could potentially undergo intramolecular cyclization or react with other species present in the medium.

The following table summarizes the predicted products and intermediates based on the general photochemical behavior of related tetrazoles.

Initial CompoundPredicted IntermediatePotential Final Products
This compound Phenyl(carboxyacetyl)nitrilimineCyclized products, solvent adducts

This table presents predicted photochemical products for this compound based on the established reactivity of analogous tetrazole compounds.

Chemical Reactivity and Mechanistic Studies of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid Derivatives

Reactions at the Tetrazole Ring

The reactivity of the tetrazole ring in 2,5-disubstituted derivatives like (5-phenyl-2H-tetrazol-2-yl)acetic acid is characterized by a general thermodynamic stability, yet it can undergo specific reactions under appropriate conditions, such as substitution or cleavage. rsc.org

Substitution Reactions at Nitrogen Atoms

While the parent compound already possesses substituents at the C5 and N2 positions, further substitution on the remaining ring nitrogens is not common. However, related synthetic strategies targeting the N2 position of a 5-phenyltetrazole core demonstrate the viability of substitution at this site. A notable example is the copper-catalyzed Chan–Evans–Lam cross-coupling reaction, which allows for the N-arylation of 5-phenyl-1H-tetrazole with boronic acids. This method has been successfully used to synthesize 3-(5-phenyl-2H-tetrazol-2-yl)pyridine by selectively forming a bond at the N2 position. tubitak.gov.tr This highlights a key pathway for creating derivatives with varied electronic and steric properties directly on the tetrazole ring.

Table 1: Example of N2-Arylation via Chan-Evans-Lam Coupling tubitak.gov.tr

Reactant 1 Reactant 2 Catalyst Product Yield

Ring Opening and Rearrangement Pathways

The tetrazole ring can undergo cleavage or rearrangement under thermal or photolytic conditions. The most prominent pathway for 2,5-disubstituted tetrazoles is the extrusion of a molecule of nitrogen gas (N₂) to form a highly reactive nitrilimine intermediate. tubitak.gov.tr This decomposition can be initiated by heat or UV light. prepchem.comresearchgate.net These nitrilimines are valuable synthetic intermediates that can participate in various subsequent reactions, such as 1,3-dipolar cycloadditions.

Under different conditions, the tetrazole ring can react with other reagents, leading to rearrangement. For instance, reacting 5-substituted tetrazoles with carboxylic acids can lead to the formation of 1,3,4-oxadiazoles, a process that involves the rearrangement of the heterocyclic core. researchgate.net Additionally, the tetrazole ring can be cleaved by certain strong nucleophiles.

Reactivity of the Acetic Acid Moiety

The acetic acid group (-CH₂COOH) attached to the tetrazole ring exhibits reactivity characteristic of carboxylic acids, primarily centered around the carbonyl carbon. This functionality is a key handle for synthesizing a wide array of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides, which are among the most common derivatizations for this class of compounds.

Esterification: The synthesis of esters, such as methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, is efficiently achieved through base-catalyzed esterification of the parent 5-phenyl-2H-tetrazole with an appropriate haloacetate ester, like methyl 2-chloroacetate. researchgate.net Alternatively, standard acid-catalyzed esterification or hydrolysis of an ester to the acid, for example using NaOH in ethanol, can be performed. nih.gov

Amidation: The acid can be converted to a variety of amides. A particularly useful derivative is the corresponding acetohydrazide, formed by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netprepchem.com This hydrazide serves as a versatile precursor for synthesizing a large family of N-acyl/aroyl acetohydrazides by reacting it with various acyl or aroyl chlorides. researchgate.netprepchem.com This two-step process—esterification followed by hydrazinolysis and subsequent acylation—provides a robust platform for creating diverse molecular structures. researchgate.netprepchem.comnih.gov

Table 2: Synthesis of Ester and Hydrazide Derivatives researchgate.net

Starting Material Reagent(s) Product Conditions Yield
5-phenyl-2H-tetrazole Methyl 2-chloroacetate, K₂CO₃ Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate Reflux in acetone 73%
Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate Hydrazine hydrate 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Methanol (B129727), 45-50°C 95%

Redox Reactions of Functional Groups

The literature on the specific redox reactions of the acetic acid moiety in this compound is not extensive. The primary focus of synthetic studies on this compound has been the derivatization of the carboxyl group via substitution reactions like esterification and amidation rather than its oxidation or reduction. researchgate.net While general methods for the reduction of carboxylic acids to their corresponding alcohols are well-established, for instance, using manganese-catalyzed hydrosilylation, specific applications of these methods to this compound are not prominently reported. Similarly, oxidative reactions of the acetic acid side chain, such as decarboxylation, are not a commonly documented transformation for this specific molecule. The chemical stability of the phenyl and tetrazole rings means that reactivity is overwhelmingly directed at the more labile carboxyl group.

Thermal Stability and Decomposition Mechanisms

Tetrazole-containing compounds are known for their high nitrogen content and positive enthalpies of formation, which often translates to thermal instability and the release of significant energy upon decomposition. rsc.org The thermal behavior of 2,5-disubstituted tetrazoles, such as this compound and its derivatives, is a critical characteristic.

Studies on closely related 2,5-disubstituted tetrazoles show that they undergo thermal degradation at moderately elevated temperatures. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine begins to decompose at 142.5°C. tubitak.gov.tr The primary decomposition mechanism involves the thermal elimination of a stable nitrogen molecule (N₂) from the tetrazole ring. tubitak.gov.tr This fragmentation process is a key feature of N-substituted tetrazoles and results in the formation of a nitrilimine intermediate, which then governs the subsequent reaction pathways. rsc.org This contrasts with some C-substituted tetrazoles, which may first undergo isomerization before decomposition.

Table 3: Decomposition Characteristics of 2,5-Disubstituted Tetrazoles

Compound Type Decomposition Onset Primary Mechanism Key Intermediate

Nitrogen Elimination Pathways and Nitrilimine Formation

A principal reactive pathway for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of dinitrogen (N₂) to form a highly reactive intermediate known as a nitrilimine. researchgate.netnih.gov This process can be initiated by either heat (thermolysis) or light (photolysis). researchgate.net The general mechanism involves the cleavage of the tetrazole ring, which is energetically favorable due to the formation of the very stable N₂ molecule. researchgate.netacs.org

Upon irradiation with UV light or under sufficient heating, derivatives of this compound are expected to undergo ring opening and lose nitrogen. nih.govworktribe.com This leads to the in-situ generation of a phenyl-substituted nitrilimine dipole. nih.govworktribe.com Nitrilimines are 1,3-dipoles and are not typically stable enough to be isolated; they are immediately trapped by a suitable dipolarophile. worktribe.com In the case of this compound, the molecule contains an intramolecular carboxylic acid group, which could potentially interact with the generated nitrilimine. However, studies often focus on intermolecular reactions where the nitrilimine is trapped by other species present in the reaction mixture. rsc.orgresearchgate.net

The formation of nitrilimines from tetrazoles is a key step in what is sometimes referred to as a "photo-click" strategy, allowing for the creation of new heterocyclic structures. worktribe.com For instance, the light-activated nitrilimine generated from a 2,5-disubstituted tetrazole can readily react with nucleophiles such as carboxylic acids. nih.govrsc.org

Influence of Substituents on Thermal Degradation

The thermal stability of the tetrazole ring is significantly influenced by the nature of the substituents at the C5 and N2 positions. researchgate.netresearchgate.net Studies on substituted 2-methyl-5-phenyltetrazoles, which are structurally analogous to the title compound, have demonstrated a clear relationship between the electronic properties of substituents on the phenyl ring and the rate of thermal decomposition. researchgate.net

The decomposition is a first-order reaction, and the rate is affected by both the substituent and the solvent. Research indicates that electron-withdrawing groups on the phenyl ring generally decrease the thermal stability of the tetrazole, accelerating its decomposition. Conversely, electron-donating groups tend to increase the stability. The activation energies for the thermal decomposition of 1,5- and 2,5-disubstituted tetrazoles typically range from 39 to 48 kcal/mol. researchgate.net

The following table, based on data for analogous 2-methyl-5-(R-phenyl)tetrazoles, illustrates the effect of substituents on the rate of thermal decomposition.

Substituent (R)Relative Decomposition RateEffect
p-NO₂HighElectron-withdrawing, destabilizing
m-NO₂HighElectron-withdrawing, destabilizing
p-BrModerateWeakly electron-withdrawing
HBaselineReference
p-CH₃LowElectron-donating, stabilizing
p-OCH₃LowElectron-donating, stabilizing
This table is illustrative and derived from general findings for substituted phenyl-tetrazoles. researchgate.net

The alternative pathway for thermal decomposition involves the initial cleavage of the tetrazole ring itself, rather than a bond to a substituent. researchgate.net For energetic materials based on tetrazoles, the introduction of certain groups like amino groups can alter the thermal stability and sensitivity. rsc.org

Photochemistry of Tetrazole-Acetic Acid Systems

The photochemistry of tetrazoles is a rich and complex field. researchgate.netnih.gov Irradiation, typically with UV light, provides the energy to overcome the activation barrier for ring cleavage and nitrogen extrusion, leading to nitrilimine formation. nih.govworktribe.com The photolysis of tetrazoles can produce a variety of products, as the highly reactive nitrilimine intermediate can undergo several subsequent reactions depending on the conditions and the molecular structure. nih.gov

For systems containing both a tetrazole and a carboxylic acid function, such as this compound, the photochemical behavior is particularly interesting. It has been demonstrated that nitrilimines generated photochemically from diaryltetrazoles can readily couple with carboxylic acids in aqueous environments. rsc.org This reaction forms the basis for applications such as photocatalyst-dependent protein labeling. rsc.org

A notable photochemical reaction is the UV-induced formation of 1,3,4-oxadiazoles from 5-substituted tetrazoles and carboxylic acids. researchgate.net In this process, the tetrazole acts as the nitrilimine precursor. Upon irradiation, it forms the nitrilimine, which is then trapped by the carboxylic acid. The resulting intermediate undergoes cyclization and dehydration to yield the stable 1,3,4-oxadiazole (B1194373) ring. This method presents an alternative to traditional high-temperature thermal approaches. researchgate.net The presence of both the tetrazole ring and the acetic acid moiety within the same molecule suggests the potential for an intramolecular version of this reaction, although intermolecular reactions are also highly probable depending on the reaction conditions.

The efficiency and outcome of the photochemistry are strongly dependent on the substituents and the reaction medium. nih.gov The presence of labile hydrogen atoms, such as the one in the carboxylic acid group of this compound, can add complexity by opening additional reaction channels or enabling secondary photochemical processes. nih.gov

SystemConditionsIntermediateProduct(s)Reference
Diaryltetrazoles + Carboxylic AcidsVisible Light, PhotocatalystNitrilimineCarboxylic acid adducts rsc.org
5-Substituted Tetrazoles + Carboxylic AcidsUV-B Light, FlowNitrilimine1,3,4-Oxadiazoles researchgate.net
2,5-Disubstituted TetrazolesUV Light (280–315 nm)NitrilimineAdducts with nucleophiles (e.g., Asp/Glu residues) nih.gov
Unsubstituted TetrazoleUV Light (193 nm), Matrix IsolationNitrilimine, Carbodiimide, CyanamideN₂, HCN···NH complex, Diazomethane researchgate.netnih.gov

Biological Activity and Molecular Mechanism Studies of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid Derivatives

Investigation of (5-phenyl-2H-tetrazol-2-yl)acetic Acid as a Carboxylic Acid Bioisostere

The tetrazole ring system is a prominent non-classical bioisostere for the carboxylic acid functional group in medicinal chemistry. nih.govrug.nleurekaselect.com This substitution strategy is employed to enhance a molecule's pharmacological profile by improving its metabolic stability and lipophilicity while retaining or improving its biological activity. eurekaselect.comsemanticscholar.org The compound this compound serves as a key example of this principle, where the tetrazole moiety mimics the critical physicochemical properties of a carboxylate.

The effectiveness of the tetrazole group as a carboxylic acid surrogate stems from key similarities in their physicochemical properties. nih.gov 5-substituted-1H-tetrazoles exhibit pKa values typically in the range of 4.5 to 4.9, which closely mirrors the acidity of many carboxylic acids (pKa ≈ 4.2–4.5). nih.govrug.nl This ensures that at physiological pH, the tetrazole ring is predominantly deprotonated, forming a tetrazolate anion that mimics the charge of a carboxylate ion. rug.nl

The structural resemblance is further supported by the planarity of the tetrazole ring and the delocalization of its negative charge across the five-membered ring system, which is analogous to the charge distribution in a carboxylate anion. nih.govrug.nl Studies analyzing the electrostatic potential and electron density have shown that the tetrazole and carboxylate anions possess remarkably similar topographies. researchgate.net However, the tetrazole group is slightly larger, and its hydrogen-bond environment extends further from the core of the molecule compared to a carboxylate. nih.govresearchgate.net

In the specific case of derivatives like (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, X-ray diffraction studies have revealed that the tetrazole and phenyl rings are essentially coplanar. nih.gov This planarity is a crucial feature for potential interactions with flat receptor surfaces. The acetic acid group, however, is oriented perpendicularly to this plane. nih.gov

Table 1: Comparison of Physicochemical Properties

Feature Carboxylic Acid 5-Substituted Tetrazole
Acidity (pKa) ~4.2 - 4.5 rug.nl ~4.5 - 4.9 nih.govrug.nl
Geometry Planar semanticscholar.org Planar rug.nl
Anionic Form Carboxylate Tetrazolate
Charge Delocalized over two oxygen atoms Delocalized over four nitrogen atoms nih.gov

A significant advantage of replacing a carboxylic acid with a tetrazole group is the enhanced metabolic stability of the resulting compound. nih.govresearchgate.net Carboxylic acids are susceptible to metabolic transformations, such as Phase II conjugation reactions that form acyl glucuronides. These metabolites can be chemically reactive and have been associated with toxicity. nih.govsemanticscholar.org

In contrast, the tetrazole ring is resistant to common metabolic degradation pathways, such as β-oxidation. nih.govresearchgate.net While tetrazoles can undergo N-glucuronidation, the resulting adducts are generally more stable and less reactive than the O-glucuronides derived from carboxylic acids, thereby reducing the potential for toxicity. nih.gov This inherent stability against biological degradation often leads to a longer duration of action for tetrazole-containing drugs. rug.nl This resistance makes the tetrazole moiety a valuable tool in drug design to improve a compound's pharmacokinetic profile. eurekaselect.com

Molecular Interactions with Biological Targets

The nitrogen-rich tetrazole ring of this compound and its derivatives provides multiple points of interaction with biological targets, such as enzymes and receptors. These interactions are fundamental to the molecule's biological activity and include hydrogen bonding, π-π stacking, and hydrophobic interactions.

The tetrazole ring is a versatile hydrogen-bonding entity. The N-H of the protonated 1H-tetrazole tautomer can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atoms serve as hydrogen bond acceptors. d-nb.info Upon deprotonation at physiological pH, the resulting tetrazolate anion becomes a particularly strong hydrogen bond acceptor. researchgate.net

The four nitrogen atoms of the tetrazole ring can participate in up to four hydrogen bonds. nih.gov The deprotonated ring can form additional hydrogen bonds that are not possible with a carboxylate group. For instance, in one study, a tetrazole derivative was shown to form hydrogen bonds with the side chains of both Histidine (His) and Serine (Ser) residues in a receptor, a bonding pattern not observed with the corresponding carboxylate. nih.gov Docking studies have also shown tetrazole rings forming hydrogen bonds with residues like Serine and Cysteine in the active site of the Trypanosoma cruzi trypanothione (B104310) reductase (TryR) enzyme. researchgate.net Furthermore, modeling studies suggest that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylate groups. researchgate.net In some metalloenzymes, the tetrazole moiety has been observed to directly chelate metal ions, such as zinc, displacing a bound water molecule in the active site. nih.gov

The structure of this compound, containing both a phenyl and a tetrazole ring, allows for various non-covalent interactions that can stabilize its binding to a biological target.

π-π Stacking: Both the phenyl group and the aromatic tetrazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. nih.gov These interactions can occur in different geometries, including parallel-displaced and T-shaped (edge-to-face) arrangements. nih.gov Quantum chemical analyses of related 2-arylphenyl-1H-tetrazoles have confirmed the presence of these stabilizing through-space π–π interactions between the tetrazole and an adjacent aromatic ring. d-nb.inforesearchgate.net

Table 2: Potential Molecular Interactions

Interaction Type Participating Moiety Potential Binding Partner (in Protein)
Hydrogen Bonding (Donor) N-H of protonated tetrazole d-nb.info Aspartate, Glutamate, Serine
Hydrogen Bonding (Acceptor) Nitrogen atoms of tetrazolate researchgate.netd-nb.info Arginine, Lysine, Serine, Histidine nih.gov
π-π Stacking Phenyl ring, Tetrazole ring nih.gov Phenylalanine, Tyrosine, Tryptophan
Hydrophobic Interactions Phenyl ring, Alkyl chain of acetic acid Leucine, Isoleucine, Valine, Alanine
Ion-Dipole/Chelation Tetrazolate anion Metal ions (e.g., Zn²⁺) nih.gov

While a specific PDB entry for this compound bound to a target is not available, extensive analysis of structurally related compounds in databases like the PDB and the Cambridge Structural Database (CSD) provides significant insight into its likely binding modes. nih.gov

Analyses of crystal structures reveal that tetrazole-containing inhibitors can fit snugly into enzyme active sites. For example, the structure of a β-lactamase inhibitor showed the central tetrazole ring embedded between serine and threonine residues, creating a robust hydrogen-bonding network. nih.gov In another case, the tetrazole moiety of an inhibitor was found to interact directly with one of two zinc atoms in the active site of a metalloenzyme. nih.gov

When a tetrazole is used as a bioisosteric replacement for a carboxylic acid in a known ligand, the protein's binding site must often adapt. researchgate.net The slightly larger size of the tetrazole ring and the different geometry of its hydrogen-bonding field require flexibility within the active site to accommodate the substituent and form strong interactions. researchgate.net Docking studies of tetrazole derivatives frequently show the ligand stabilized within the active site gorge through multiple hydrogen bonds involving the tetrazole nitrogens, complemented by stacking interactions from attached aryl groups. researchgate.net These studies collectively demonstrate the tetrazole's capacity for potent and specific interactions, validating its role as an effective pharmacophore in drug design.

Mechanistic Insights into Pharmacological Effects

Enzyme Inhibition Mechanisms (e.g., Proteases, Specific Hydrolases)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, with notable activity observed against specific hydrolases such as amine oxidase copper containing 3 (AOC3) and urease.

Hydrazide derivatives of ω-(5-phenyl-2H-tetrazol-2-yl)alkane have been identified as potent inhibitors of amine oxidase copper containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1). nih.govnih.govd-nb.info AOC3 is an enzyme that catalyzes the oxidative deamination of primary amines. nih.govnih.gov Given its role in inflammatory processes, where it facilitates the migration of leukocytes to inflamed tissues, inhibitors of AOC3 are considered potential therapeutic agents for inflammatory diseases. nih.govnih.govd-nb.info Studies on a series of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides revealed that these compounds can effectively inhibit AOC3. For instance, one of the most effective hydrazides demonstrated significant inhibitory action. nih.govnih.gov The mechanism of action for some of these derivatives, specifically glycine (B1666218) amides, was found to be that of substrate inhibitors; they are converted to an aldehyde derivative by the enzyme, but at a much slower rate than the natural substrate, thus blocking its conversion. rawdatalibrary.net

Table 1: Inhibition of Bovine Plasma Amine Oxidase Copper Containing 3 (AOC3) by ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted Hydrazide Derivatives

Compound Structure IC50 (µM)
Hydrazide Derivative 1 ω-(5-phenyl-2H-tetrazol-2-yl)heptanehydrazide 3.5
Hydrazide Derivative 2 Known hydrazide-based inhibitor 11

Data sourced from a study on ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides as inhibitors of amine oxidase copper containing 3. nih.gov

Furthermore, certain ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a compound related to the core structure, have demonstrated urease inhibitory properties. mdpi.comresearchgate.net Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is a key target in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. mdpi.comresearchgate.net The inhibitory activity of these derivatives was confirmed through in vitro assays, with some compounds showing significant potential. mdpi.comresearchgate.net

Interference with Signal Transduction Pathways

While direct studies on the interference of this compound derivatives with a broad range of signal transduction pathways are limited, research on structurally related tetrazole-containing compounds suggests a potential mechanism of action, particularly in the context of anticancer activity. The epidermal growth factor receptor (EGFR)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a crucial pathway that, when dysregulated, contributes to tumor progression, including cell growth, proliferation, and survival. nih.govnih.gov

Several studies on novel triazine and oxadiazole derivatives incorporating tetrazole moieties have demonstrated inhibitory activity against the EGFR/PI3K/AKT/mTOR pathway. nih.govnih.gov For example, certain mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range, and have also been found to reduce the expression of PI3K, AKT, and mTOR. nih.gov Similarly, a series of 1,2,4-oxadiazoles tethered to 1,2,3-triazoles exhibited strong and selective antiproliferative activities against lung and colon cancer cell lines, with qPCR data confirming the downregulation of EGFR, mTOR, and PI3K. nih.gov Although these are not direct derivatives of this compound, they indicate a plausible mechanism of action for tetrazole-based compounds in cancer therapy through the modulation of this key signaling pathway.

Table 2: Inhibitory Activity of Selected Tetrazole-Containing Compounds on EGFR and PI3K/AKT/mTOR Pathway Components

Compound Class Compound Target Cell Line IC50 (nM)
Mono(dimethylpyrazolyl)-s-triazine 4f EGFR - 61
Bis(dimethylpyrazolyl)-s-triazine 5d EGFR - 98
Bis(dimethylpyrazolyl)-s-triazine 5c EGFR - 102
1,2,4-oxadiazole-1,2,3-triazole 11b Proliferation A549 (Lung) 10330
1,2,4-oxadiazole-1,2,3-triazole 11b Proliferation Caco-2 (Colon) 16380
1,2,4-oxadiazole-1,2,3-triazole 6a Proliferation A549 (Lung) 12730
1,2,4-oxadiazole-1,2,3-triazole 6a Proliferation Caco-2 (Colon) 14090

Data for pyrazolyl-s-triazine derivatives sourced from a study on their antiproliferative activity. nih.gov Data for oxadiazole-triazole derivatives sourced from a study on their antitumor evaluation. nih.gov

DNA Intercalation and Related Biological Effects

Currently, there is a lack of specific research findings on the DNA intercalation mechanisms of this compound and its direct derivatives. While some studies have explored the DNA binding properties of metal complexes incorporating tetrazole-acetic acid ligands, these are distinct from the parent compound and its simple organic derivatives. For instance, a study on cytotoxic mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid reported a DNA binding constant for one of the complexes, suggesting some level of interaction with DNA. rsc.org However, this does not provide direct evidence for an intercalative mode of action for this compound itself. Further research is required to elucidate whether this class of compounds can directly interact with DNA and the nature of any such interactions.

Exploration of Diverse Bioactivity Profiles (excluding dosage/administration)

Antibacterial and Antifungal Activity Mechanisms

Derivatives of this compound have demonstrated notable antibacterial and antifungal properties, with their mechanisms of action being a subject of ongoing investigation.

Antifungal Activity: The antifungal action of certain tetrazole derivatives is believed to be analogous to that of azole antifungal drugs. A primary mechanism is the inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). mdpi.com This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting this enzyme, the tetrazole derivatives disrupt ergosterol production, leading to a fungistatic or fungicidal effect. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Tetrazole Derivatives Against Fungal Strains

Compound Fungal Strain MIC (µg/mL)
Tetrazole Derivative a1 Candida albicans >8.1
Tetrazole Derivative b1 Candida albicans >8.1
Tetrazole Derivative c1 Candida albicans >8.1
Tetrazole Derivative d1 Candida albicans >8.1
Tetrazole Derivative e1 Candida albicans >8.1
Fluconazole (Standard) Candida albicans 8.1

Data sourced from a study on the antimicrobial evaluation of tetrazole derivatives. ajgreenchem.com

Antibacterial Activity: The antibacterial mechanism of some tetrazole derivatives has been linked to the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. researchgate.net By inhibiting these enzymes, the compounds can interfere with critical cellular processes, leading to bacterial cell death. For example, novel imide-tetrazole derivatives have been shown to inhibit the catalytic activities of S. aureus DNA gyrase and topoisomerase IV. researchgate.net

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Tetrazole Derivatives Against Bacterial Strains

Compound Bacterial Strain MIC (mg/L)
(2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivative Gram-positive strains 3.91

Data from a study on the antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. nih.gov

Compound Bacterial Strain MIC (µg/mL)
Tetrazole Derivative e1 E. faecalis 1.2
Tetrazole Derivative b1 E. faecalis 1.3
Tetrazole Derivative c1 E. faecalis 1.8
Tetrazole Derivative d1 E. faecalis 2.1
Azithromycin (Standard) E. faecalis -
Tetrazole Derivative e1 S. aureus 18.7
Tetrazole Derivative c1 S. aureus 21.6
Tetrazole Derivative b1 S. aureus 25.2
Tetrazole Derivative a1 S. aureus >31

Data sourced from a study on the antimicrobial evaluation of tetrazole derivatives. ajgreenchem.com

Antitumor and Anticancer Action at the Cellular Level

The potential of this compound derivatives as antitumor and anticancer agents has been explored, with some compounds showing promising activity at the cellular level. One study reported that an acetohydrazone derivative of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide exhibited moderate reactivity against the KB cancer cell line, with an IC50 value of 57 mg/L. researchgate.netresearchgate.net

As discussed in section 7.3.2, a plausible mechanism for the anticancer action of tetrazole-containing compounds is the inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway. nih.govnih.gov This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and metastasis. By targeting key components of this pathway, such as the epidermal growth factor receptor (EGFR), these compounds can induce apoptosis and inhibit tumor growth. nih.gov Studies on related heterocyclic compounds incorporating tetrazole moieties have demonstrated their ability to downregulate the expression of EGFR, PI3K, AKT, and mTOR, leading to cytotoxic effects in cancer cell lines. nih.govnih.gov

Table 5: Cytotoxic Activity of a (5-phenyl-2H-tetrazol-2-yl)acetohydrazide Derivative

Compound Cell Line IC50 (mg/L)
Acetohydrazone B7 KB (cancer cell line) 57

Data sourced from a study on the synthesis and bioactivity of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Mechanisms of Action

Derivatives of this compound have been the subject of research for their potential to alleviate inflammation and pain. The molecular mechanisms explored for these effects primarily revolve around the modulation of key enzymatic pathways and the mitigation of oxidative stress involved in the inflammatory cascade.

One of the principal mechanisms by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. mdpi.comnih.gov Research into novel tetrazole-containing compounds has suggested that this scaffold can be incorporated into selective COX-2 inhibitors. cu.edu.eg Selective inhibition of COX-2 is a desirable trait as it is the inducible isoform primarily involved in inflammation, and sparing the constitutive COX-1 enzyme can reduce the gastrointestinal side effects associated with traditional NSAIDs. mdpi.com While direct enzymatic inhibition data for this compound itself is not extensively documented in these specific studies, the structural similarities to known COX inhibitors suggest this as a primary avenue of investigation for its derivatives. The anti-inflammatory activity is often evaluated in vivo using models such as the carrageenan-induced rat paw edema assay. nih.govbohrium.com

Another investigated mechanism is the scavenging of reactive oxygen species, such as the superoxide (B77818) anion radical. Superoxide is implicated in the pathology of inflammatory conditions like rheumatoid arthritis, where its overproduction can lead to the generation of chemotactic factors that perpetuate the inflammatory state. bohrium.com A study involving a series of 5-aryl-2H-tetrazole-2-acetic acids, including those with phenolic hydroxyl groups, assessed their in vitro superoxide scavenging capabilities. nih.govbohrium.com It was found that compounds with free phenolic groups were effective scavengers. However, a crucial finding was that the most potent in vitro superoxide scavengers did not translate to significant in vivo anti-inflammatory activity in the rat paw edema model, suggesting that while oxidative stress modulation may play a role, it might not be the primary mechanism of action for in vivo efficacy. nih.govbohrium.com

Structure-activity relationship (SAR) studies have provided further insights. For instance, in a series of 5-(pyridyl)-2H-tetrazol-2-acetic acid derivatives, the position of the nitrogen atom within the pyridyl ring was shown to influence anti-inflammatory potency. nih.gov Furthermore, modifications to the acetic acid side chain, such as conversion to an amide, generally resulted in more potent anti-inflammatory agents compared to the corresponding esters or the parent carboxylic acid. nih.gov This indicates that the molecular interactions at the site of action are highly sensitive to the electronic and steric properties of the substituents on the core scaffold.

Table 1: Investigated Anti-inflammatory and Analgesic Mechanisms

Mechanism of ActionInvestigated in DerivativesKey Findings
Cyclooxygenase (COX) Inhibition YesThe tetrazole scaffold is present in some selective COX-2 inhibitors. cu.edu.eg This is a primary hypothesized mechanism for the anti-inflammatory effects of this compound derivatives.
Superoxide Scavenging YesHydroxy-substituted aryl derivatives showed in vitro superoxide scavenging activity. nih.govbohrium.com However, this did not correlate with in vivo anti-inflammatory effects, suggesting it's not the primary mechanism. bohrium.com
Structure-Activity Relationship (SAR) YesThe potency is influenced by the substitution pattern on the aromatic ring and modifications of the acetic acid moiety. Amide derivatives were found to be more potent than the parent acid. nih.gov

Antihypertensive and Antidiabetic Effects at the Molecular Level

The versatility of the this compound structure extends to the management of cardiovascular and metabolic diseases. The tetrazole moiety is a key feature in several commercially successful drugs, and its incorporation into novel derivatives continues to be a promising strategy.

Antihypertensive Mechanisms:

The primary molecular mechanism associated with the antihypertensive activity of many tetrazole-containing compounds is the blockade of the renin-angiotensin system (RAS). Specifically, these compounds often function as angiotensin II receptor blockers (ARBs). mdpi.com Angiotensin II is a potent vasoconstrictor and a key component of the RAS; by blocking its AT1 receptor, ARBs lead to vasodilation and a reduction in blood pressure. mdpi.comnih.gov The anionic tetrazole ring in these drugs serves as a bioisostere for the carboxylate group of angiotensin II, allowing it to bind effectively to the receptor. isaacpub.org

Many marketed ARBs, such as valsartan (B143634) and losartan, feature a biphenyl-tetrazole structure. mdpi.comnih.govnih.gov Research on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid has demonstrated their potential as angiotensin-II receptor antagonists. mdpi.com While the parent this compound is a simpler molecule, its core structure is a fundamental component of these more complex ARBs. Studies have also explored the potential for some tetrazole derivatives to act as angiotensin-converting enzyme (ACE) inhibitors, another key enzyme in the RAS. isaacpub.orgresearchgate.net

Antidiabetic Mechanisms:

The tetrazole nucleus is also a key fragment in the design of novel antidiabetic agents, which can act on various molecular targets. nih.gov One of the most important targets for type 2 diabetes is the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin (B600854) sensitizers. Studies on phenylthiazole acids, which share structural motifs with this compound, have shown their ability to act as potent PPARγ agonists. nih.gov This suggests that derivatives of this compound could potentially exert their antidiabetic effects through a similar mechanism.

Another significant molecular target in the context of diabetes and obesity is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. Therefore, its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. Various classes of molecules, including those with carboxylic acid functionalities, have been investigated as PTP1B inhibitors. nih.govresearchgate.net The development of selective and effective PTP1B inhibitors is an active area of research where tetrazole derivatives could play a significant role.

Table 2: Potential Molecular Targets for Antihypertensive and Antidiabetic Effects

Therapeutic AreaPotential Molecular TargetMechanism of ActionRelevance of the Tetrazole Scaffold
Antihypertensive Angiotensin II Type 1 (AT1) Receptor Blockade of the receptor prevents vasoconstriction by angiotensin II, leading to lower blood pressure. mdpi.comnih.govThe tetrazole ring acts as a bioisostere for the carboxylate group, which is crucial for binding to the AT1 receptor. isaacpub.org
Angiotensin-Converting Enzyme (ACE) Inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. researchgate.netThe scaffold has been investigated for the design of ACE inhibitors. isaacpub.orgresearchgate.net
Antidiabetic Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism of this nuclear receptor improves insulin sensitivity and regulates glucose and lipid metabolism. nih.govStructurally related acidic compounds have shown potent PPARγ agonist activity. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition of this enzyme enhances insulin and leptin signaling pathways. nih.govresearchgate.netCarboxylic acid-containing molecules are being explored as PTP1B inhibitors, making it a plausible target for these derivatives. researchgate.net

Coordination Chemistry and Ligand Design with 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid

(5-phenyl-2H-tetrazol-2-yl)acetic Acid as a Ligand in Metal Complexes

As a ligand, this compound possesses both a hard donor (carboxylate oxygen) and borderline donors (tetrazole nitrogens), enabling it to coordinate with a variety of metal ions. The presence of the phenyl ring also introduces the possibility of π-stacking interactions, which can influence the final solid-state structure. The acetic acid spacer provides flexibility, allowing the donor groups to adopt favorable positions for chelation or bridging.

This compound can exhibit several coordination modes, depending on factors such as the nature of the metal ion, the reaction conditions, and the presence of other auxiliary ligands. The tetrazole ring itself contains four nitrogen atoms, and the carboxylate group offers two oxygen atoms, leading to its classification as a polydentate ligand. nih.gov

The primary coordination sites are the nitrogen atoms of the tetrazole ring and the oxygen atoms of the deprotonated carboxylate group. The tetrazole moiety can coordinate to a metal center through one or more of its nitrogen atoms. nih.govacs.org Common coordination modes observed for similar tetrazolate-carboxylate ligands include monodentate, bidentate-chelating, and bridging fashions. researchgate.net

Potential Coordination Modes of (5-phenyl-2H-tetrazol-2-yl)acetate:

Coordination ModeDonating AtomsDescription
Monodentate One N from tetrazoleThe ligand binds to a single metal center through one of the tetrazole nitrogen atoms.
Monodentate One O from carboxylateThe ligand binds to a single metal center through one of the carboxylate oxygen atoms.
Bidentate Chelate N from tetrazole and O from carboxylateThe ligand forms a stable chelate ring by coordinating to a single metal center via a tetrazole nitrogen and a carboxylate oxygen.
Bidentate Chelate Two O from carboxylateThe carboxylate group chelates a single metal center.
Bridging N atoms from tetrazoleThe tetrazole ring bridges two or more metal centers using different nitrogen atoms.
Bridging O atoms from carboxylateThe carboxylate group bridges two metal centers (syn-syn, syn-anti, or anti-anti).
Bridging N from tetrazole and O from carboxylateThe ligand bridges two metal centers, with the tetrazole coordinating to one and the carboxylate to another.

The flexibility of the acetic acid spacer arm allows the ligand to accommodate the stereochemical preferences of different metal ions, influencing the resulting geometry of the complex, which can range from square planar to octahedral. nih.govekb.eguobaghdad.edu.iq For instance, in related copper(II) complexes with 1H-tetrazole-5-acetic acid, the ligand participates in forming stable coordination compounds. rsc.org

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. nih.gov Hydrothermal or solvothermal methods are often employed to promote the crystallization of the resulting coordination compounds. researchgate.net The choice of solvent, temperature, pH, and metal-to-ligand molar ratio can significantly impact the final product's structure and dimensionality. researchgate.net

For example, a general synthetic procedure could involve dissolving this compound and a metal salt (e.g., acetate (B1210297), nitrate, or perchlorate) in a solvent like ethanol, methanol (B129727), or a water/organic solvent mixture. nih.govlnu.edu.ua The mixture is then stirred, sometimes with heating or under reflux, to facilitate the complex formation. Slow evaporation of the solvent or cooling the solution can yield crystalline products suitable for analysis. researchgate.net

Characterization of these complexes is performed using a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry of the metal center, and the specific coordination mode of the ligand. lnu.edu.ua

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and tetrazole ring C=N and N=N stretching bands upon complexation provide evidence of metal-ligand bond formation. researchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, helping to confirm its stoichiometry. uobaghdad.edu.iq

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer bands, which helps in deducing the coordination geometry. nih.gov

Representative Metal Complexes with Related Tetrazole-Acetic Acid Ligands:

ComplexMetal IonAncillary LigandKey Structural Feature
[Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄]Ag(I)NoneThe ligand coordinates through two nitrogen atoms of the tetrazole ring and the C=C bond of the allyl group, forming infinite chains. lnu.edu.ua
[Cu(HL)(dmphen)Cl]Cu(II)dmphenA mixed-ligand complex with 1H-tetrazole-5-acetic acid (H₂L) and an olygopyridine derivative. rsc.org
[Mn(tzc)(H₂O)₂]·H₂OMn(II)NoneA 3D coordination polymer formed with tetrazolate-5-carboxylate (tzc), demonstrating versatile ligand bridging modes. researchgate.net
[ZnL₂(DMSO)]Zn(II)DMSOA 2D coordination polymer where the ligand uses both the diketonate (chelating) and tetrazolate (bridging) fragments. unimi.it

Application in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a tetrazole ring and a carboxylate group, makes it a highly valuable linker for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). unimi.it These materials are built from metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. nih.gov

The resulting MOFs and CPs can exhibit interesting properties such as porosity, luminescence, and catalytic activity. unimi.itnih.gov For example, a zinc(II) 2D coordination polymer incorporating a ligand with both tetrazolate and β-diketonate functionalities displayed solid-state luminescence that was red-shifted compared to the free ligand. unimi.it The phenyl group on the tetrazole ring can also contribute to the formation of supramolecular assemblies through π-π stacking interactions, further stabilizing the crystal structure. lnu.edu.ua

Role of the Tetrazole Moiety as a Metal Chelator in Biological Systems (e.g., Enzyme Active Sites)

The tetrazole ring is recognized as an effective metal chelator and is often considered a bioisostere of the carboxylic acid group in medicinal chemistry. bohrium.comnih.govacs.org This property is particularly relevant in the context of metalloenzymes, where the tetrazole moiety can coordinate to metal ions within the enzyme's active site, leading to inhibition.

A prominent example of this function is seen in inhibitors of zinc-containing metallo-β-lactamases. X-ray crystallography studies have shown that the tetrazole ring of an inhibitor can directly bind to one of the zinc atoms in the active site. nih.govacs.org In this interaction, a nitrogen atom from the tetrazole ring displaces a water molecule that was originally bound to the zinc ion. nih.govacs.org The tetrazolyl group not only forms a coordinate bond with the Zn²⁺ ion but also engages in multiple hydrogen bonds with nearby amino acid residues, such as asparagine and histidine, further anchoring the inhibitor in the active site. acs.org

This ability of the tetrazole moiety to act as a strong metal-binding group makes compounds like this compound interesting candidates for the design of enzyme inhibitors and other biologically active molecules that target metalloproteins. hilarispublisher.com

Advanced Materials Science Applications of 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid Derivatives

Exploration in High-Energy Materials and Propellants (Theoretical and Experimental Studies)

The high positive heat of formation and the generation of large volumes of nitrogen gas upon decomposition are key characteristics that make tetrazole derivatives attractive for high-energy materials and propellants. wikipedia.org The thermal decomposition of 2,5-disubstituted tetrazoles is known to proceed with the facile elimination of dinitrogen (N₂), leading to the formation of highly reactive nitrilimines. mdpi.com This decomposition pathway is fundamental to their energetic nature.

While specific experimental data on the energetic properties of materials derived directly from (5-phenyl-2H-tetrazol-2-yl)acetic acid are limited in the public domain, the broader class of phenyl-tetrazoles has been investigated. Theoretical studies employing methods like Density Functional Theory (DFT) are often used to predict the energetic properties of new compounds. For a series of substituted 1-phenyl-1H-tetrazoles, the enthalpies of formation have been calculated and compared with experimental data from Differential Scanning Calorimetry (DSC). researchgate.net These studies show that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C. researchgate.net

The synthesis of energetic coordination compounds (ECCs) using tetrazole-based ligands is a promising strategy. For example, new energetic coordination compounds based on tetrazole-1-acetic acid have been synthesized and shown to be thermally stable and insensitive to impact and friction. iust.ac.irrsc.org These compounds also exhibit catalytic activity in the thermal decomposition of ammonium (B1175870) perchlorate, a common component in solid propellants. iust.ac.irrsc.org A derivative of the title compound, (5-phenyl-tetrazol-2-yl)-acetic acid hydrazide, is noted as a valuable intermediate for the synthesis of diverse organic compounds, with potential applications in materials science. lookchem.com The hydrazide can be a precursor to other energetic functionalities.

Theoretical calculations on bis-tetrazole acetamides, which share structural similarities with derivatives of this compound, suggest their potential as energetic materials based on their predicted oxygen balance and nitrogen percentage. nih.gov Energetic performance parameters, such as detonation velocity and pressure, can be calculated using programs like EXPLO5, based on computed heats of formation. rdd.edu.iqnih.gov These theoretical explorations guide the synthesis of new high-energy density materials.

Applications in Corrosion Inhibition and Protective Coatings (Academic Research)

The use of organic molecules containing heteroatoms like nitrogen and sulfur as corrosion inhibitors is a well-established strategy. The lone pair electrons on these atoms facilitate adsorption onto metal surfaces, forming a protective layer that impedes the corrosion process. Tetrazole derivatives, including those synthesized from this compound, have been the subject of significant academic research in this area due to their excellent performance as corrosion inhibitors for various metals and alloys, particularly in acidic media.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the effectiveness of these inhibitors. Studies on various tetrazole derivatives have consistently shown a decrease in corrosion current density (i_corr) and an increase in charge transfer resistance (R_ct) in the presence of the inhibitor, indicating effective corrosion protection.

Research on 1-(4-nitrophenyl)-5-amino-1H-tetrazole as a corrosion inhibitor for 316L stainless steel in sulfuric acid demonstrated that the inhibitor molecules adsorb on the steel surface, leading to a significant decrease in the corrosion rate. researchgate.net Similarly, a study on N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) for stainless steel in 0.5M H₂SO₄ showed a remarkable inhibition efficiency of 98.86% at a concentration of 10⁻³ mol/L. iust.ac.ir The adsorption of these compounds on the metal surface was found to follow the Langmuir adsorption isotherm.

The following interactive table summarizes potentiodynamic polarization data for a tetrazole derivative, showcasing the decrease in corrosion current density and the increase in inhibition efficiency with increasing inhibitor concentration.

Table 1: Potentiodynamic Polarization Data for a Tetrazole Derivative on Mild Steel in 1.0 M HCl

Inhibitor Concentration (M) Corrosion Current Density (i_corr) (μA/cm²) Inhibition Efficiency (%)
0 1054 -
10⁻⁶ 455 56.8
10⁻⁵ 240 77.2
10⁻⁴ 115 89.1
10⁻³ 61 94.2

Data sourced from a study on tetrakis pyrazole (B372694) derivatives, which, while not direct derivatives of the title compound, illustrate the typical performance of tetrazole-based inhibitors. peacta.org

Theoretical studies using Density Functional Theory (DFT) have provided further insight into the inhibition mechanism. These calculations help in understanding the relationship between the molecular structure of the inhibitor and its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE) are correlated with the inhibition performance. acs.org For 2,5-disubstituted tetrazoles, it has been shown that their effectiveness as corrosion inhibitors can be linked to their molecular and electronic properties. acs.org

The following interactive table presents data from an Electrochemical Impedance Spectroscopy (EIS) study of a tetrazole derivative, demonstrating the increase in charge transfer resistance and inhibition efficiency with higher inhibitor concentrations.

Table 2: Electrochemical Impedance Spectroscopy Data for a Tetrazole Derivative on Stainless Steel in 0.5 M H₂SO₄

Inhibitor Concentration (mol/L) Charge Transfer Resistance (R_ct) (Ω·cm²) Double Layer Capacitance (C_dl) (μF/cm²) Inhibition Efficiency (%)
0 89.4 145.6 -
10⁻⁶ 165.7 78.5 46.04
10⁻⁵ 435.2 29.8 79.45
10⁻⁴ 1547.3 8.4 94.22
10⁻³ 7986.5 1.6 98.88

Data adapted from a study on NBTA, a tetrazole derivative, illustrating the typical impedance behavior of such inhibitors. iust.ac.ir

Future Research Directions and Unexplored Avenues for 5 Phenyl 2h Tetrazol 2 Yl Acetic Acid

Addressing Unresolved Questions in Tautomerism and Conformational Flexibility

A fundamental area for future research lies in the deeper understanding of the tautomeric and conformational properties of (5-phenyl-2H-tetrazol-2-yl)acetic acid. The tetrazole ring can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the solvent, temperature, and the nature of substituents. While studies have been conducted on related structures like the methyl ester of (5-phenyl-tetrazol-2-yl)-acetic acid, which was found to crystallize in the 2-tautomeric form, a comprehensive investigation into the tautomerism of the parent acid under various conditions is still needed unlp.edu.ar.

Future studies could employ a combination of advanced spectroscopic techniques (e.g., variable-temperature NMR) and high-level computational chemistry to map the potential energy surface of the different tautomers and conformers. This would help in understanding the relative stabilities and the energy barriers for interconversion. Such knowledge is crucial as different tautomers and conformers can exhibit distinct biological activities and physicochemical properties.

Key Research Questions:

What is the predominant tautomeric form of this compound in different solvent environments (polar, nonpolar, protic, aprotic)?

Can specific tautomers or conformers be selectively stabilized through strategic molecular design or formulation?

Deeper Elucidation of Biological Receptor Binding Modes and Target Specificity

While various derivatives of this compound have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and superoxide (B77818) scavenging properties, a detailed understanding of their interactions at the molecular level is often lacking acs.orgacs.org. The tetrazole moiety is frequently used as a bioisosteric replacement for carboxylic acids in drug design, suggesting its potential to interact with similar biological targets researchgate.netlifechemicals.comtubitak.gov.tr.

Future research should focus on identifying the specific biological receptors or enzymes that this compound and its analogs interact with. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational docking simulations could be employed to visualize and analyze the binding modes in atomic detail. This would provide invaluable information for structure-activity relationship (SAR) studies and guide the rational design of more potent and selective therapeutic agents. For instance, understanding how the compound or its derivatives bind to targets like angiotensin-II receptors, as explored for related structures, could lead to improved antihypertensive drugs mdpi.comresearchgate.net.

Areas for Focused Investigation:

Identification of primary and secondary biological targets.

High-resolution structural studies of ligand-receptor complexes.

Computational analysis of binding affinities and interaction patterns.

Comparative studies with analogous carboxylic acid-containing compounds to validate the bioisosteric rationale.

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of tetrazole derivatives, including this compound, often involves multi-step procedures that may use hazardous reagents or generate significant waste. There is a growing need for the development of more sustainable and environmentally friendly synthetic methods. tubitak.gov.trprepchem.com

Future research in this area should explore "green chemistry" principles. This includes the use of nano-catalysts, which offer high surface area-to-volume ratios, easy recovery, and reusability, thereby improving the efficiency and environmental footprint of the synthesis. nih.govrsc.orgresearchgate.net Investigating one-pot reactions, microwave-assisted synthesis, and the use of greener solvents like water or ethanol could lead to more efficient and sustainable production methods. aston.ac.uk For example, novel catalytic systems, such as β-Ni(OH)2 nanoparticles, have shown promise in the synthesis of 5-substituted 1H-tetrazoles under mild conditions in water aston.ac.uk.

Potential Research Trajectories:

Development of novel nano-catalytic systems for the key synthetic steps.

Optimization of reaction conditions to minimize energy consumption and waste generation.

Exploration of flow chemistry for continuous and scalable production.

Life cycle assessment of new synthetic routes to quantify their environmental impact.

Catalyst TypePotential Advantages in Tetrazole Synthesis
Nanocatalysts (e.g., magnetic, copper-based)High efficiency, reusability, mild reaction conditions. nih.govrsc.org
Nickel Hydroxide NPsGreen synthesis in water, high yields. aston.ac.uk
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, potential for shape selectivity.

Exploration of Emerging Applications in Catalysis and Sensing Technologies

The unique electronic properties and coordination capabilities of the tetrazole ring open up possibilities for applications beyond medicinal chemistry. africanjournalofbiomedicalresearch.comresearchgate.net Tetrazole derivatives can act as ligands to modify the reactivity and selectivity of metal centers in catalysts and can be used in the construction of sensors. africanjournalofbiomedicalresearch.comresearchgate.net

Future research could explore the potential of this compound and its derivatives as components in homogeneous or heterogeneous catalysts for various organic transformations. The ability of the tetrazole ring and the carboxylic acid group to coordinate with metal ions makes these compounds attractive candidates for developing novel metal sensors. africanjournalofbiomedicalresearch.com For example, tetrazole-based fluorescent chemosensors have been designed for the detection of ions like Al³⁺ and Zn²⁺. rsc.orgresearchgate.netnih.gov Recent work has also highlighted the potential of tetrazole-based probes for sensing reactive oxygen species like peroxynitrite chemrxiv.org.

Unexplored Avenues:

Design of metal-organic frameworks (MOFs) or coordination polymers using the compound as a linker for applications in gas storage or catalysis.

Development of fluorescent or colorimetric sensors for the detection of specific metal ions, anions, or biologically important molecules.

Investigation of its use as a corrosion inhibitor due to its potential to form protective layers on metal surfaces.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can be leveraged to accelerate the design and optimization of new derivatives of this compound.

Future research should focus on developing and applying AI/ML models to predict the properties and activities of virtual libraries of related compounds. Generative models can be used to design novel molecules with desired characteristics, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. nih.govyoutube.com By integrating AI with experimental data, researchers can create a more efficient design-make-test-analyze cycle, reducing the time and cost associated with bringing new compounds to fruition researchgate.netnih.gov.

Future AI/ML Applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models for biological activity based on molecular descriptors.

De Novo Design: Using generative AI to create novel tetrazole derivatives with optimized properties. youtube.com

Toxicity Prediction: Employing ML models to assess the potential toxicity of new designs early in the discovery process. youtube.com

Synthesis Planning: Utilizing AI to devise the most efficient and sustainable synthetic routes for target compounds. researchgate.net

Q & A

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodology :
  • DFT-optimized geometries : Compare calculated (e.g., Gaussian) vs. experimental IR/NMR spectra.
  • Solvent effects : Use PCM (Polarizable Continuum Model) to account for solvent shifts in NMR.
  • X-ray constraints : Refine crystal structures with SHELXL to resolve bond-length deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.